Dichloro(chlorosulfanyl)methane
Description
Dichloro(chlorosulfanyl)methane (assumed molecular formula: CCl₃SCl) is a chlorinated organosulfur compound characterized by a methane backbone substituted with two chlorine atoms and one chlorosulfanyl (-SCl) group. While direct references to this compound are absent in the provided evidence, its structural analogs and reactivity can be inferred from related sulfenyl chlorides and chlorinated methanes. Sulfenyl chlorides (R-SCl) are highly reactive intermediates, often used in chemical synthesis for introducing sulfur-containing functional groups .
Properties
IUPAC Name |
dichloromethyl thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3S/c2-1(3)5-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVQFSOFAGPEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SCl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962322 | |
| Record name | Dichloro(chlorosulfanyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42172-24-7 | |
| Record name | NSC63036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichloro(chlorosulfanyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOROMETHANESULFENYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V7NKC68U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(chlorosulfanyl)methane can be synthesized through the chlorination of thiols or disulfides. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. The reaction typically takes place in a solvent such as dichloromethane, with hydrochloric acid acting as a catalyst . The process involves the slow direct chlorination of thiophenol by NCS, followed by a more rapid indirect process involving the generation of a disulfide and its subsequent cleavage by transient chlorine .
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination of methane or monochloromethane with chlorine gas at high temperatures (400–500 °C) . This process generates a mixture of chlorinated methane derivatives, including dichloromethane, chloroform, carbon tetrachloride, and this compound .
Chemical Reactions Analysis
Types of Reactions
Dichloro(chlorosulfanyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfinyl and sulfonyl chlorides.
Reduction: Reduction reactions can convert it into less chlorinated sulfur compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide for chlorination, hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions typically occur under controlled conditions to prevent over-chlorination or unwanted side reactions.
Major Products
The major products formed from these reactions include sulfenyl chlorides, sulfinyl chlorides, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dichloro(chlorosulfanyl)methane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It serves as a reagent in biochemical studies involving sulfur-containing molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which dichloro(chlorosulfanyl)methane exerts its effects involves the interaction of its chlorosulfanyl group with molecular targets. The compound can undergo singlet–triplet preactivation, leading to the formation of reactive intermediates that participate in various chemical reactions . These intermediates can interact with cellular components, leading to biochemical effects.
Comparison with Similar Compounds
Dichloro(chlorosulfanyl)methane vs. Chloromethyl Chlorosulfate (CAS 49715-04-0)
- Structure :
- This compound: Cl₂C(SCl)H (assumed).
- Chloromethyl chlorosulfate: ClCH₂OSO₂Cl (contains a sulfate ester group).
- Reactivity :
- Applications :
- Toxicity :
This compound vs. Dichlorofluoromethanesulfenyl Chloride (CAS 2712-93-8)
- Structure :
- This compound: Cl₂C(SCl)H .
- Dichlorofluoromethanesulfenyl chloride: CFCl₂SCl (fluorine substitution).
- Synthesis :
- Reactivity :
- Fluorine in CFCl₂SCl reduces reactivity compared to fully chlorinated analogs.
This compound vs. Dichloromethane (CAS 75-09-2)
- Structure :
- This compound: Cl₂C(SCl)H .
- Dichloromethane: CH₂Cl₂ (simple chlorinated solvent).
- Applications :
- Toxicity :
- Dichloromethane is volatile and linked to CNS depression; the sulfenyl chloride group in the target compound likely increases corrosivity.
Data Table: Key Properties of Comparable Compounds
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